2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE
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Overview
Description
2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group, an oxazole ring, and a methoxy group
Preparation Methods
The synthesis of 2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxazole ring to the pyridine ring: This step often involves nucleophilic substitution reactions where the oxazole ring is introduced to the pyridine ring.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Formation of the carboxamide group: This step involves the reaction of the pyridine derivative with an appropriate amine under conditions that favor amide bond formation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or oxazole rings are replaced with other groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Biology: It can be used as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets in the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Oxazole derivatives: Compounds with oxazole rings and varying functional groups.
Carboxamide derivatives: Compounds with carboxamide groups attached to different aromatic or heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-10(19-16-9)5-7-14-12(17)11-4-3-6-15-13(11)18-2/h3-4,6,8H,5,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXQUUNQGVQGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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